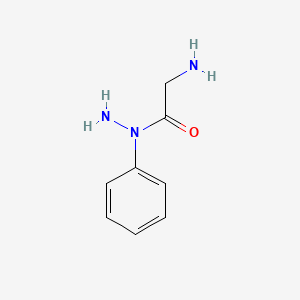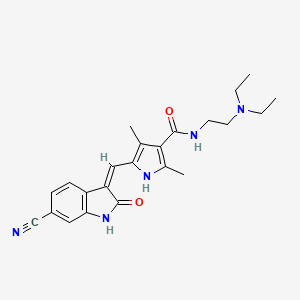
N,N,N',N'-tetramethyl-N,N'-bis(3-(4-((3-methyl-2(3H)-benzoxazolylidene)methyl)quinolinium-1-yl)propyl)1,3-propanediaminium tetraiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole orange dimer YOYO 1 is a green fluorescent dye used primarily for DNA staining. It belongs to the monomethine cyanine dye family and is a tetracationic homodimer of oxazole yellow. This compound is usually provided as a tetraiodide salt. In aqueous buffer, the free YOYO 1 dye has a very low fluorescence quantum yield, but after binding to double-stranded DNA through diintercalation, the fluorescence intensity increases significantly .
Preparation Methods
The synthesis of thiazole orange dimer YOYO 1 involves the reaction of thiazole orange with a suitable linker to form the dimer. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and the presence of a base to facilitate the reaction. The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity .
Industrial production methods for thiazole orange dimer YOYO 1 are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Thiazole orange dimer YOYO 1 primarily undergoes reactions related to its fluorescent properties. It can form stable complexes with double-stranded DNA through diintercalation, significantly enhancing its fluorescence. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions used for DNA staining .
Scientific Research Applications
Thiazole orange dimer YOYO 1 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying the interactions between DNA and various chemical agents.
Biology: Employed in fluorescence microscopy and flow cytometry for DNA staining and visualization of cellular structures.
Medicine: Utilized in diagnostic assays to detect and quantify DNA in various samples, including clinical specimens.
Industry: Applied in the development of biosensors and other analytical tools for detecting nucleic acids .
Mechanism of Action
The mechanism of action of thiazole orange dimer YOYO 1 involves its binding to double-stranded DNA through diintercalation. This binding restricts the rotation of the dye molecules, leading to a significant increase in fluorescence intensity. The molecular targets are the base pairs of the DNA, and the pathway involves the formation of a stable complex between the dye and the DNA .
Comparison with Similar Compounds
Thiazole orange dimer YOYO 1 is unique due to its high fluorescence enhancement upon binding to DNA. Similar compounds include:
Thiazole orange: A monomeric form with lower fluorescence enhancement compared to the dimer.
Oxazole yellow dimer (YOYO): An analogue of thiazole orange dimer with a benzo-1,3-oxazole moiety instead of the benzo-1,3-thiazole.
Ethidium bromide: A commonly used DNA stain with lower sensitivity and fluorescence enhancement compared to YOYO 1 .
Thiazole orange dimer YOYO 1 stands out due to its high fluorescence quantum yield and stability when bound to DNA, making it a preferred choice for sensitive DNA detection and analysis.
Properties
Molecular Formula |
C49H58I4N6O2 |
|---|---|
Molecular Weight |
1270.6 g/mol |
IUPAC Name |
3-[dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide |
InChI |
InChI=1S/C49H58N6O2.4HI/c1-50-44-22-11-13-24-46(44)56-48(50)36-38-26-30-52(42-20-9-7-18-40(38)42)28-15-32-54(3,4)34-17-35-55(5,6)33-16-29-53-31-27-39(41-19-8-10-21-43(41)53)37-49-51(2)45-23-12-14-25-47(45)57-49;;;;/h7-14,18-27,30-31,36-37H,15-17,28-29,32-35H2,1-6H3;4*1H/q+4;;;;/p-4 |
InChI Key |
GRRMZXFOOGQMFA-UHFFFAOYSA-J |
Isomeric SMILES |
CN1/C(=C/C2=CC=[N+](C3=CC=CC=C23)CCC[N+](CCC[N+](CCC[N+]4=CC=C(C5=CC=CC=C45)/C=C/6\OC7=CC=CC=C7N6C)(C)C)(C)C)/OC8=CC=CC=C18.[I-].[I-].[I-].[I-] |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=C7N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-] |
physical_description |
Yellow liquid; [Molecular Probes MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-6-[4-[[(3S,5R)-3-methyl-5-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)piperazin-1-yl]methyl]triazol-2-yl]pyridine-3-carbonitrile](/img/structure/B12367948.png)


![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12367960.png)
![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12367979.png)

![(10Z)-N-[4-[2-(diethylamino)ethylcarbamoyl]cyclohexyl]-15-methyl-13-oxa-2,6,8,19-tetrazatricyclo[12.3.1.13,7]nonadeca-1(18),3(19),4,6,10,14,16-heptaene-4-carboxamide](/img/structure/B12367983.png)

![2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate](/img/structure/B12367997.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)

![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)

